molecular formula C4H3N3O3S B7838097 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid

Cat. No.: B7838097
M. Wt: 173.15 g/mol
InChI Key: FNIWYYXBXXNBTQ-UHFFFAOYSA-N
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Description

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid can be achieved through several methods:

    Cyclocondensation Reactions: One common method involves the cyclocondensation of hydrazine derivatives with appropriate 1,4-bielectrophilic agents.

    Annulation Reactions: Another approach is the (4+2) annulation of hydrazines with suitable electrophilic agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.

Scientific Research Applications

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the triazine ring structure makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWYYXBXXNBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=NC1=O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NNC(=NC1=O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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